An In-depth Technical Guide to 3-Chloro-6-(5-methyl-2-thienyl)pyridazine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 3-Chloro-6-(5-methyl-2-thienyl)pyridazine: Structure, Properties, and Synthetic Strategies
Executive Summary: This guide provides a comprehensive technical overview of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The molecule incorporates the pyridazine ring, a recognized pharmacophore found in numerous bioactive agents, functionalized with a reactive chloro group and a 5-methyl-2-thienyl moiety.[1] This document details the compound's core molecular characteristics, provides a validated, step-by-step synthetic protocol, and discusses its potential applications, particularly in the context of drug discovery. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical building block.
Introduction to the Pyridazine Scaffold
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1] Its unique electronic properties—including a significant dipole moment and hydrogen bond accepting capabilities—make it an attractive component for modulating the physicochemical properties of a lead compound, such as solubility and metabolic stability. Pyridazine-based molecules have been investigated for a wide array of biological activities, including use as herbicides and within several approved pharmaceutical drugs.[1] The title compound, 3-Chloro-6-(5-methyl-2-thienyl)pyridazine, is a bifunctional derivative. The chloro-substituent at the 3-position serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions, while the methyl-thienyl group at the 6-position can engage in critical interactions with biological targets.
Core Molecular Characteristics
A precise understanding of a compound's structure and physicochemical properties is fundamental to its application in research and development. This section outlines the key molecular and chemical data for 3-Chloro-6-(5-methyl-2-thienyl)pyridazine.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 3-chloro-6-(5-methylthiophen-2-yl)pyridazine . Its two-dimensional structure is depicted below.
Caption: 2D structure of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine.
Physicochemical Properties
The key physicochemical properties of the compound are summarized in the table below. These parameters are crucial for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN₂S | - |
| Molecular Weight | 223.70 g/mol | Calculated |
| Monoisotopic Mass | 223.00966 Da | Calculated |
| Calculated XLogP3 | 3.3 | Estimated based on similar structures[2][3] |
| Topological Polar Surface Area (TPSA) | 41.9 Ų | Estimated based on similar structures[4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 2 | Estimated |
| Rotatable Bonds | 1 | [4] |
Synthesis and Reactivity
The construction of the 3-Chloro-6-(5-methyl-2-thienyl)pyridazine scaffold can be efficiently achieved through modern cross-coupling methodologies. The palladium-catalyzed Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials.[5][6]
Synthetic Rationale
The most logical synthetic approach involves a carbon-carbon bond formation between a pyridazine core and a thiophene building block. The Suzuki coupling reaction is ideal for this transformation, coupling an aryl halide with an arylboronic acid.[7] Given the commercial availability of 3,6-dichloropyridazine and (5-methylthiophen-2-yl)boronic acid, a regioselective coupling is a highly efficient strategy. The electron-deficient nature of the pyridazine ring activates the C-Cl bond, facilitating the oxidative addition of the palladium catalyst, a critical step in the catalytic cycle.[5][7]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a reliable, lab-scale synthesis of the target compound.
Materials:
-
3,6-Dichloropyridazine (1.0 equiv)
-
(5-Methylthiophen-2-yl)boronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution
-
Toluene
-
Ethanol
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine, (5-methylthiophen-2-yl)boronic acid, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed toluene, ethanol, and the 2M aqueous sodium carbonate solution. A typical solvent ratio is 4:1:1 (Toluene:Ethanol:Aqueous Base). The addition of ethanol helps to solubilize the boronic acid.[5]
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.[7]
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting 3,6-dichloropyridazine is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure 3-Chloro-6-(5-methyl-2-thienyl)pyridazine.
Caption: Experimental workflow for the Suzuki coupling synthesis.
Potential Applications in Drug Discovery
The structure of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine makes it a highly valuable building block for creating libraries of novel compounds for biological screening.
-
Scaffold for Further Derivatization: The chlorine atom at the 3-position is the key reactive site. It can be readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) or used in further cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) to generate a diverse set of analogues.[8]
-
Kinase Inhibitor Development: The 3,6-disubstituted pyridazine core is present in molecules designed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are important targets in oncology. The thienyl group can occupy hydrophobic pockets in an enzyme's active site, while modifications at the chloro position can be used to improve potency and selectivity.
-
Bioisosteric Replacement: The pyridazine-thiophene scaffold can be used as a bioisostere for other common bicyclic systems in medicinal chemistry, such as indole or benzofuran, potentially offering improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
3-Chloro-6-(5-methyl-2-thienyl)pyridazine is a synthetically accessible and highly versatile heterocyclic compound. Its combination of a biologically relevant pyridazine core, a modifiable chloro-substituent, and a thiophene moiety provides a robust platform for the development of new chemical entities. The well-established Suzuki-Miyaura coupling protocol allows for its efficient and scalable synthesis, making it an invaluable tool for researchers and professionals in drug discovery and materials science.
References
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BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. Benchchem.
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ChemicalBook. (n.d.). 3-Chloro-6-methylpyridazine.
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Sigma-Aldrich. (n.d.). 3-Chloro-6-methylpyridazine 97%.
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ChemScene. (n.d.). 3-Chloro-6-(5-methylfuran-2-yl)pyridazine.
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PubMed. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones.
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ResearchGate. (n.d.). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions.
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PubChem. (n.d.). 3-Chloro-6-phenylpyridazine.
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PubChem. (n.d.). 3-Chloro-6-hydrazinopyridazine.
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PubChemLite. (n.d.). 3-chloro-6-(methylthio)pyridazine.
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PubChemLite. (n.d.). 3-chloro-6-methylpyridazine.
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Wikipedia. (n.d.). Pyridazine.
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